molecular formula C24H36N4O3 B5459877 N~4~-{2-[(cyclohexylamino)carbonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

N~4~-{2-[(cyclohexylamino)carbonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

Cat. No. B5459877
M. Wt: 428.6 g/mol
InChI Key: BVBHUUPMWGEUJG-UHFFFAOYSA-N
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Description

The compound “N~4~-{2-[(cyclohexylamino)carbonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide” is a chemical compound with the linear formula C26H26N2O2 . It has a molecular weight of 398.509 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two amide groups attached to it. The amide groups consist of a carbonyl group (C=O) and an amine group (NH2 or NHR or NR2). One of the amide groups is attached to a phenyl ring, and the other is attached to a diethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could have biological activity, given the presence of the amide groups and the piperidine ring, which are common features in many biologically active compounds .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the current resources .

Future Directions

As for future directions, further studies could be conducted to determine the physical and chemical properties of this compound, as well as its potential biological activities. This could involve experimental studies in the lab, or computational studies using software tools for molecular modeling .

properties

IUPAC Name

4-N-[2-(cyclohexylcarbamoyl)phenyl]-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O3/c1-3-27(4-2)24(31)28-16-14-18(15-17-28)22(29)26-21-13-9-8-12-20(21)23(30)25-19-10-6-5-7-11-19/h8-9,12-13,18-19H,3-7,10-11,14-17H2,1-2H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBHUUPMWGEUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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